molecular formula C25H21N5O3S B11657572 4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11657572
M. Wt: 471.5 g/mol
InChI Key: KOSWCUNDBHUSMX-CVKSISIWSA-N
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Description

4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Sulfanyl Group: This step often involves the use of thiolating agents under controlled conditions.

    Acetylation: The triazole derivative is then acetylated using acetic anhydride or a similar reagent.

    Hydrazone Formation: The acetylated product is reacted with hydrazine to form the hydrazone.

    Final Coupling: The hydrazone is then coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage, potentially leading to ring-opened products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, hydrazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a candidate for the development of new pharmaceuticals.

    Biological Studies: Its potential biological activity can be explored in various assays to determine its efficacy against different biological targets.

    Materials Science: The compound’s unique structure may lend itself to the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets through its triazole ring and sulfanyl group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    Acetaminophen: A common analgesic and antipyretic with a similar aromatic structure.

    Lemon Balm Compounds: Contains phenolic compounds like rosmarinic acid, which share some structural similarities.

Uniqueness

4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is unique due to its combination of a triazole ring, sulfanyl group, and benzoic acid moiety. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Biological Activity

The compound 4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O3SC_{25}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 486.56 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC25H23N5O3SC_{25}H_{23}N_{5}O_{3}S
Molecular Weight486.56 g/mol
CAS Number314287-48-4

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of triazole derivatives to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.
  • Case Study : A study demonstrated that a similar triazole compound had an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent cytotoxic activity .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Research has shown that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin.
  • Table of Antibacterial Activity :
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Antifungal Activity

The compound's antifungal potential has been less extensively studied but remains an area of interest due to the structural similarities with known antifungal agents.

  • Preliminary Findings : Some derivatives have shown moderate antifungal activity against common fungal pathogens.
  • Potential Mechanisms : The antifungal action may involve disruption of cell membrane integrity or interference with fungal metabolic pathways.

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

4-[(E)-[[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C25H21N5O3S/c1-17-7-11-19(12-8-17)23-28-29-25(30(23)21-5-3-2-4-6-21)34-16-22(31)27-26-15-18-9-13-20(14-10-18)24(32)33/h2-15H,16H2,1H3,(H,27,31)(H,32,33)/b26-15+

InChI Key

KOSWCUNDBHUSMX-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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